N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1354961-14-0
VCID: VC2828292
InChI: InChI=1S/C10H17F3N2O.ClH/c1-2-15(7-10(11,12)13)9(16)8-4-3-5-14-6-8;/h8,14H,2-7H2,1H3;1H
SMILES: CCN(CC(F)(F)F)C(=O)C1CCCNC1.Cl
Molecular Formula: C10H18ClF3N2O
Molecular Weight: 274.71 g/mol

N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride

CAS No.: 1354961-14-0

Cat. No.: VC2828292

Molecular Formula: C10H18ClF3N2O

Molecular Weight: 274.71 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride - 1354961-14-0

Specification

CAS No. 1354961-14-0
Molecular Formula C10H18ClF3N2O
Molecular Weight 274.71 g/mol
IUPAC Name N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C10H17F3N2O.ClH/c1-2-15(7-10(11,12)13)9(16)8-4-3-5-14-6-8;/h8,14H,2-7H2,1H3;1H
Standard InChI Key MFGUGKVVPWASQN-UHFFFAOYSA-N
SMILES CCN(CC(F)(F)F)C(=O)C1CCCNC1.Cl
Canonical SMILES CCN(CC(F)(F)F)C(=O)C1CCCNC1.Cl

Introduction

Chemical Structure and Properties

Molecular Structure

N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride consists of a piperidine ring with a carboxamide substituent at the 3-position. The carboxamide nitrogen carries both an ethyl group and a 2,2,2-trifluoroethyl group, with the entire molecule being present as a hydrochloride salt. The piperidine ring provides a basic nitrogen that forms the salt with hydrochloric acid, while the trifluoroethyl group significantly impacts the compound's lipophilicity and metabolic stability.

Physical and Chemical Properties

The compound has a molecular formula of C₁₀H₁₇F₃N₂O·HCl and a calculated molecular weight of approximately 274.71 g/mol. The base compound (without the hydrochloride) has a molecular weight of 238.25 g/mol. As a hydrochloride salt, the compound typically exhibits enhanced water solubility compared to its free base form, which is beneficial for pharmaceutical formulations and biological testing.

The following table summarizes the key physical and chemical properties of N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride:

PropertyValue
Molecular FormulaC₁₀H₁₇F₃N₂O·HCl
Molecular Weight274.71 g/mol
Base Compound Weight238.25 g/mol
IUPAC NameN-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride
Physical AppearanceTypically a white to off-white crystalline solid
SolubilityEnhanced water solubility (as hydrochloride salt)
Melting PointData not available in search results
LogPHigher than base compound due to presence of trifluoroethyl group
Identifier TypeValue
Standard InChIInChI=1S/C10H17F3N2O/c1-2-15(7-10(11,12)13)9(16)8-4-3-5-14-6-8
Standard InChIKeyOKENCYUXGIOWGA-UHFFFAOYSA-N
Canonical SMILESCCN(CC(F)(F)F)C(=O)C1CCCNC1

Synthesis Methods

General Synthetic Approaches

Mechanisms of Action and Biological Activity

Structure-Activity Relationships

The trifluoroethyl group significantly enhances the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes. This structural feature often leads to improved pharmacokinetic properties in drug candidates. The piperidine ring provides a basic center that can interact with acidic residues in biological targets, while the carboxamide functionality can participate in hydrogen bonding interactions.

The following table compares structural features and their potential impact on biological activity:

Structural FeaturePotential Impact on Biological Activity
Piperidine RingProvides conformational rigidity and a basic nitrogen center for target binding
Trifluoroethyl GroupEnhances lipophilicity, metabolic stability, and membrane permeability
Carboxamide FunctionalityOffers hydrogen bond donor/acceptor capabilities for target interactions
Hydrochloride Salt FormImproves water solubility and bioavailability

Pharmaceutical Applications

Drug Development Considerations

The hydrochloride salt form provides several advantages in drug development, including:

  • Improved water solubility for enhanced bioavailability

  • Better chemical stability under various storage conditions

  • Potentially improved crystallinity for manufacturing processes

  • Enhanced absorption in physiological environments

Comparative Analysis with Related Compounds

Structural Analogues

Several compounds share structural similarities with N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride. The following table presents a comparative analysis of these related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamideC₁₀H₁₇F₃N₂O238.25Base compound (non-salt form)
N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamideC₉H₁₅F₃N₂O224.22Contains N-methyl instead of N-ethyl group
Ethyl 2-(trifluoromethyl)piperidine-3-carboxylateC₉H₁₄F₃NO₂225.21 Ester instead of amide; trifluoromethyl at 2-position
2-(Trifluoromethyl)piperidineC₆H₁₀F₃N157.15Lacks carboxamide group; simpler structure

Pharmacological Differences

The structural variations among these compounds likely result in different pharmacological profiles. For instance:

  • The position of the trifluoromethyl/trifluoroethyl group significantly affects the electron distribution and lipophilicity of the molecule.

  • The nature of the functional group (amide versus ester) impacts metabolic stability and binding interactions.

  • The salt form (hydrochloride) affects solubility, absorption, and bioavailability.

These differences can lead to varying potencies, selectivities, and pharmacokinetic properties among the compounds, making each suitable for different research or therapeutic applications.

Research Applications

Laboratory Applications

In laboratory settings, this compound may be used as:

  • A reference standard for analytical methods development

  • A starting material for the synthesis of more complex molecules

  • A probe for studying specific biological pathways or targets

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